molecular formula C11H17N B7804636 (R)-1-(o-tolyl)Butan-1-amine

(R)-1-(o-tolyl)Butan-1-amine

Cat. No.: B7804636
M. Wt: 163.26 g/mol
InChI Key: CXIYSBUAZIOUNW-LLVKDONJSA-N
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Description

®-1-(o-tolyl)Butan-1-amine is a chiral amine compound characterized by the presence of a butyl chain attached to an ortho-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(o-tolyl)Butan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as ®-1-phenylbutan-1-amine.

    Grignard Reaction: The starting material undergoes a Grignard reaction with ortho-tolyl magnesium bromide to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure ®-1-(o-tolyl)Butan-1-amine.

Industrial Production Methods: In an industrial setting, the production of ®-1-(o-tolyl)Butan-1-amine may involve:

    Large-Scale Grignard Reactions: Utilizing large reactors to carry out the Grignard reaction efficiently.

    Automated Purification Systems: Employing automated systems for purification to ensure high yield and purity.

    Quality Control: Implementing stringent quality control measures to monitor the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-1-(o-tolyl)Butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

®-1-(o-tolyl)Butan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(o-tolyl)Butan-1-amine involves:

    Molecular Targets: Binding to specific enzymes or receptors, influencing their activity.

    Pathways Involved: Modulation of biochemical pathways, such as neurotransmitter synthesis or degradation.

Comparison with Similar Compounds

    (S)-1-(o-tolyl)Butan-1-amine: The enantiomer of ®-1-(o-tolyl)Butan-1-amine, with similar but distinct properties.

    1-(p-tolyl)Butan-1-amine: A structural isomer with the tolyl group in the para position.

    1-(m-tolyl)Butan-1-amine: Another structural isomer with the tolyl group in the meta position.

Uniqueness: ®-1-(o-tolyl)Butan-1-amine is unique due to its specific chiral configuration and ortho substitution, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(1R)-1-(2-methylphenyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-6-11(12)10-8-5-4-7-9(10)2/h4-5,7-8,11H,3,6,12H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIYSBUAZIOUNW-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C1=CC=CC=C1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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